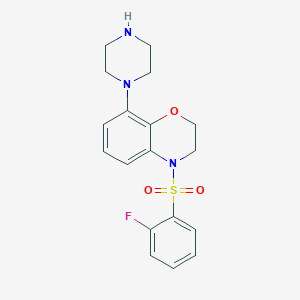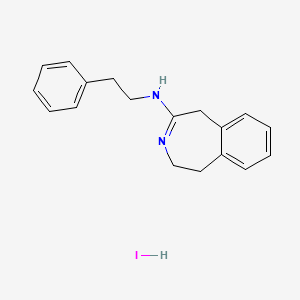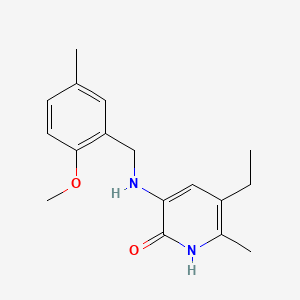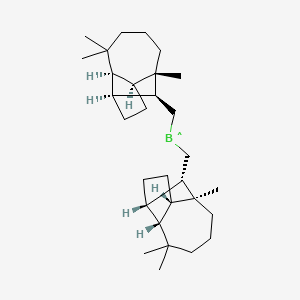
Borane, bis(((1R,3aS,4R,8aR,9S)-decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilongifolylborane is an organoboron compound with the molecular formula C₃₀H₅₁B. It is primarily used in asymmetric hydroboration reactions, especially for aliphatic, trisubstituted, acyclic olefins . The compound is known for its high selectivity and efficiency in these reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dilongifolylborane is typically synthesized through the hydroboration of alkenes using borane reagents. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of dilongifolylborane involves large-scale hydroboration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Dilongifolylborane primarily undergoes hydroboration reactions. It can also participate in oxidation and substitution reactions .
Common Reagents and Conditions
Hydroboration: Typically involves alkenes and borane reagents in solvents like THF at 0°C to room temperature.
Oxidation: Often uses hydrogen peroxide (H₂O₂) or sodium hydroxide (NaOH) as oxidizing agents.
Substitution: Can involve halogenated compounds under mild conditions
Major Products
The major products of these reactions are organoboron compounds, which can be further transformed into alcohols, amines, or other functional groups through subsequent reactions .
Scientific Research Applications
Dilongifolylborane is widely used in scientific research for its role in asymmetric hydroboration. This makes it valuable in the synthesis of chiral molecules, which are important in pharmaceuticals and agrochemicals . Additionally, it is used in the study of reaction mechanisms and the development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of dilongifolylborane in hydroboration involves the addition of the boron atom to the carbon-carbon double bond of alkenes. This process is highly stereoselective, leading to the formation of chiral centers . The molecular targets are the carbon-carbon double bonds, and the pathways involve the formation of boron-carbon bonds followed by oxidation or substitution .
Comparison with Similar Compounds
Similar Compounds
- 9-Borabicyclo[3.3.1]nonane (9-BBN)
- Catecholborane
- Triethylborane
Uniqueness
Dilongifolylborane is unique due to its high selectivity and efficiency in asymmetric hydroboration reactions. Compared to similar compounds like 9-Borabicyclo[3.3.1]nonane and catecholborane, dilongifolylborane offers better control over stereochemistry and higher yields in the synthesis of chiral molecules .
Properties
CAS No. |
77882-24-7 |
|---|---|
Molecular Formula |
C30H50B |
Molecular Weight |
421.5 g/mol |
InChI |
InChI=1S/C30H50B/c1-27(2)13-7-15-29(5)21-11-9-19(25(21)27)23(29)17-31-18-24-20-10-12-22-26(20)28(3,4)14-8-16-30(22,24)6/h19-26H,7-18H2,1-6H3/t19-,20-,21+,22+,23+,24+,25-,26-,29+,30+/m1/s1 |
InChI Key |
WGXMLHBSRHYXEJ-WJXASMHPSA-N |
Isomeric SMILES |
[B](C[C@H]1[C@H]2CC[C@H]3[C@@H]2C(CCC[C@@]31C)(C)C)C[C@H]4[C@H]5CC[C@H]6[C@@H]5C(CCC[C@@]64C)(C)C |
Canonical SMILES |
[B](CC1C2CCC3C2C(CCCC31C)(C)C)CC4C5CCC6C5C(CCCC64C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



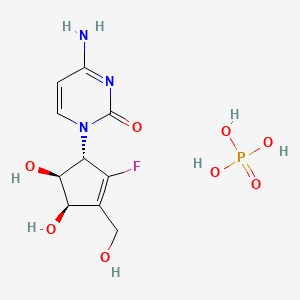
![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1-oxo-2,3-dihydrocyclopenta[b]indol-3-yl]acetic acid](/img/structure/B12783984.png)
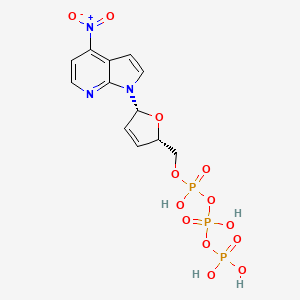
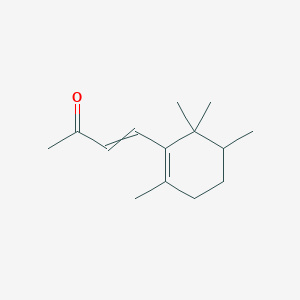
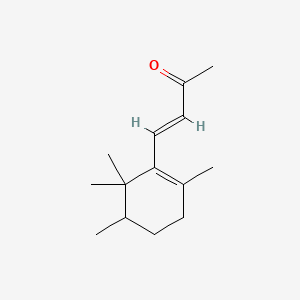


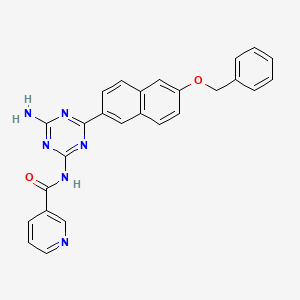
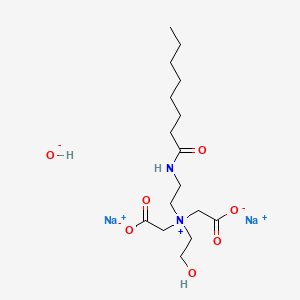
![3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-acetyloxyethylcarbamoyl)-2,4,6-triiodobenzoic acid](/img/structure/B12784022.png)
